2-(3,3-Dimethylcyclopentyl)ethan-1-amine hydrochloride

Description

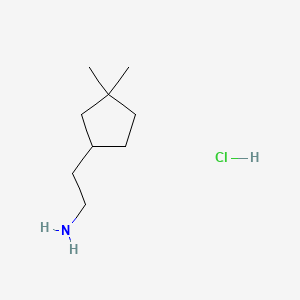

2-(3,3-Dimethylcyclopentyl)ethan-1-amine hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of a cyclopentyl ring substituted with two methyl groups and an ethanamine chain. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Properties

Molecular Formula |

C9H20ClN |

|---|---|

Molecular Weight |

177.71 g/mol |

IUPAC Name |

2-(3,3-dimethylcyclopentyl)ethanamine;hydrochloride |

InChI |

InChI=1S/C9H19N.ClH/c1-9(2)5-3-8(7-9)4-6-10;/h8H,3-7,10H2,1-2H3;1H |

InChI Key |

DDCBSNQABRPMRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)CCN)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylcyclopentyl)ethan-1-amine hydrochloride can be achieved through several methods:

Reductive Amination: This involves the reaction of 3,3-dimethylcyclopentanone with ethanamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction typically occurs under mild conditions and yields the desired amine.

Gabriel Synthesis: This method involves the alkylation of potassium phthalimide with 3,3-dimethylcyclopentyl bromide, followed by hydrolysis to yield the primary amine. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically forming corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives.

Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides or sulfonyl chlorides are used under basic conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

2-(3,3-Dimethylcyclopentyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylcyclopentyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

- 2-(3,3-Dimethylcyclopentyl)ethan-1-amine

- 3,3-Dimethylcyclopentylamine

- 2-(3,3-Dimethylcyclopentyl)ethanol

Uniqueness

2-(3,3-Dimethylcyclopentyl)ethan-1-amine hydrochloride is unique due to its specific structural features, such as the presence of a cyclopentyl ring with two methyl groups and an ethanamine chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Biological Activity

2-(3,3-Dimethylcyclopentyl)ethan-1-amine hydrochloride is a chemical compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse scientific sources.

- Molecular Formula : C11H17ClN

- Molecular Weight : 201.72 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Research indicates that it may exhibit:

- Monoamine Receptor Modulation : The compound has shown potential as a modulator of monoamine receptors, which play critical roles in mood regulation and neurological functions.

- KDM5 Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of KDM5 histone demethylases, which are implicated in various cancers and neurodegenerative diseases. Inhibition of KDM5 could lead to reactivation of silenced tumor suppressor genes and modulation of epigenetic states associated with disease progression .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound binds to specific sites on target proteins, leading to altered enzymatic activity or receptor signaling pathways.

Case Studies

- Antidepressant Potential : A study evaluated the effects of this compound in animal models of depression. Results indicated a significant reduction in depressive-like behaviors compared to control groups, suggesting potential antidepressant properties.

- Cancer Cell Line Studies : In vitro studies demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : Cyclopentyl derivatives and amine precursors.

- Reaction Conditions : The reaction is carried out under controlled temperatures with appropriate solvents to ensure high yield and purity.

- Purification Methods : Common methods include recrystallization and chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.